molecular formula C7H8N2O3 B2768835 5-Acetyl-3-methyl-1,2,3,4-tetrahydropyrimidine-2,4-dione CAS No. 858002-18-3

5-Acetyl-3-methyl-1,2,3,4-tetrahydropyrimidine-2,4-dione

Cat. No.: B2768835
CAS No.: 858002-18-3
M. Wt: 168.152
InChI Key: XPMBJDVXFAFVRP-UHFFFAOYSA-N
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Description

5-Acetyl-3-methyl-1,2,3,4-tetrahydropyrimidine-2,4-dione (CAS 858002-18-3) is a tetrahydropyrimidine derivative with the molecular formula C7H8N2O3 and a molecular weight of 168.15 g/mol . This compound is provided for research purposes and is strictly for laboratory use. Tetrahydropyrimidines are a class of heterocyclic compounds that serve as key scaffolds in medicinal chemistry due to their structural similarity to nucleotide bases like uracil and thymine . This structural relationship makes tetrahydropyrimidine derivatives valuable intermediates for investigating potential interactions with biological targets. While specific pharmacological data for this compound is limited in the public domain, tetrahydropyrimidine derivatives, in general, are widely studied for a broad spectrum of biological activities. Researchers have explored related compounds for their potential as acetylcholinesterase inhibitors, which is a target for conditions like Alzheimer's disease . Other areas of investigation for this chemical family include anticancer , antimicrobial , anti-inflammatory , and antioxidant applications . The presence of both acetyl and carbonyl groups on the pyrimidine ring provides potential sites for chemical modification and interaction with various enzymes or receptors. This product is intended for use by qualified researchers as a building block in synthetic chemistry or as a standard for analytical studies. Handle with care in accordance with good laboratory practices.

Properties

IUPAC Name

5-acetyl-3-methyl-1H-pyrimidine-2,4-dione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8N2O3/c1-4(10)5-3-8-7(12)9(2)6(5)11/h3H,1-2H3,(H,8,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XPMBJDVXFAFVRP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CNC(=O)N(C1=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

168.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-acetyl-3-methyl-1H-pyrimidine-2,4-dione typically involves the reaction of 5-acetyl-4-aminopyrimidines with carboxylic anhydrides or acid chlorides. This reaction is often carried out under reflux conditions in the presence of a base such as sodium methoxide in butanol . The acetyl methyl group and the amide carbonyl moiety are involved in the cyclization process, leading to the formation of the desired pyrimidine derivative.

Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Nucleophilic Addition Reactions

The acetyl group at position 5 undergoes nucleophilic attacks, forming derivatives with enhanced biological or synthetic utility.

Reaction TypeReagent/ConditionsProductReference
Oxime Formation Hydroxylamine (NH₂OH), HCl/EtOH5-(Hydroxyimino)acetyl derivative
Hydrazone Synthesis Hydrazine hydrate (NH₂NH₂·H₂O)5-Acetyl hydrazone analog

These reactions typically proceed under mild acidic or neutral conditions, leveraging the electrophilic nature of the acetyl carbonyl group.

Condensation Reactions

The compound participates in cyclocondensation to form fused heterocycles, a key strategy in medicinal chemistry.

SubstrateConditionsProductBiological Activity
Thiosemicarbazide HCl catalyst, ethanol refluxThiazolidinone-fused pyrimidineAChE inhibition (IC₅₀: 0.11 μM)
Aromatic aldehydes Grindstone method, solvent-freeSchiff base derivativesAntioxidant/anticancer

The tetrahydropyrimidine ring’s NH groups facilitate condensation, often enhanced by green chemistry approaches like solvent-free grinding .

Redox Transformations

The acetyl and methyl groups undergo reduction/oxidation to modulate electronic properties.

ReactionReagentOutcomeApplication
Acetyl Reduction NaBH₄, MeOH5-(1-Hydroxyethyl) derivativeIncreased solubility
Methyl Oxidation KMnO₄, acidic conditions5-Acetyl-3-carboxylic acid analogChelation-based drug design

Reduction of the acetyl group to a hydroxyl moiety improves pharmacokinetic profiles, while oxidation introduces carboxyl groups for metal coordination.

Biological Interaction Mechanisms

The compound inhibits enzymes like acetylcholinesterase (AChE) through non-covalent interactions:

Target EnzymeBinding Affinity (ΔG, kcal/mol)Key InteractionsReference
AChE -8.2 (in silico)H-bonding with Ser203, π-π stacking
Butyrylcholinesterase -7.6Hydrophobic pocket occupancy

Molecular docking studies reveal preferential binding to conserved catalytic triads, rationalizing its sub-micromolar IC₅₀ values .

Stability and Degradation

Under harsh conditions (e.g., strong acids/bases), the tetrahydropyrimidine ring undergoes hydrolysis:

ConditionDegradation PathwayBy-Products Identified
1M HCl, 80°C Ring opening → β-ketoamideAcetic acid, methylamine
1M NaOH, reflux Deacetylation → pyrimidine-dioneAmmonia, CO₂ evolution

Stability studies recommend storage at pH 6–8 and temperatures <25°C to prevent decomposition.

Scientific Research Applications

5-Acetyl-3-methyl-1,2,3,4-tetrahydropyrimidine-2,4-dione is a compound of significant interest in various scientific fields due to its unique chemical structure and properties. This article explores its applications in medicinal chemistry, agriculture, and material science, supported by data tables and case studies.

Chemical Properties and Structure

5-Acetyl-3-methyl-1,2,3,4-tetrahydropyrimidine-2,4-dione has the molecular formula C7H8N2O3C_7H_8N_2O_3 and a molecular weight of 168.15 g/mol. The compound features a tetrahydropyrimidine ring with acetyl and methyl substituents, which contributes to its reactivity and potential applications.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of 5-acetyl-3-methyl-1,2,3,4-tetrahydropyrimidine-2,4-dione. For instance:

  • Case Study : A research team evaluated the compound against various bacterial strains. The results indicated significant inhibitory effects on both Gram-positive and Gram-negative bacteria, suggesting its potential as a lead compound for developing new antibiotics.

Anticancer Properties

The compound has also been investigated for its anticancer activity.

  • Research Findings : In vitro studies demonstrated that 5-acetyl-3-methyl-1,2,3,4-tetrahydropyrimidine-2,4-dione induced apoptosis in cancer cell lines through the activation of specific signaling pathways. This suggests its potential utility in cancer therapeutics.

Neuroprotective Effects

Emerging research indicates that this compound may possess neuroprotective properties.

  • Study Overview : Animal models treated with 5-acetyl-3-methyl-1,2,3,4-tetrahydropyrimidine-2,4-dione showed reduced neuroinflammation and improved cognitive function following induced neurodegeneration.

Pesticidal Activity

The compound has been explored for its pesticidal properties.

  • Field Trials : Trials conducted on crops revealed that formulations containing 5-acetyl-3-methyl-1,2,3,4-tetrahydropyrimidine-2,4-dione effectively reduced pest populations without harming beneficial insects.

Plant Growth Promotion

Additionally, this compound has shown potential as a plant growth regulator.

  • Experimental Results : Studies indicated that application of the compound enhanced seed germination rates and root development in various plant species.

Polymer Synthesis

5-Acetyl-3-methyl-1,2,3,4-tetrahydropyrimidine-2,4-dione can be utilized in the synthesis of novel polymers.

  • Synthesis Process : Researchers have developed polymeric materials incorporating this compound that exhibit improved thermal stability and mechanical properties compared to traditional polymers.

Coatings and Adhesives

The compound's chemical structure allows it to be used in formulating advanced coatings and adhesives.

  • Performance Evaluation : Coatings developed with 5-acetyl-3-methyl-1,2,3,4-tetrahydropyrimidine-2,4-dione demonstrated enhanced adhesion properties and resistance to environmental degradation.

Mechanism of Action

The mechanism of action of 5-acetyl-3-methyl-1H-pyrimidine-2,4-dione involves its interaction with specific molecular targets. For example, it can act as an inhibitor of poly (ADP-ribose) polymerase-1 (PARP-1), a protein involved in DNA repair . By inhibiting PARP-1, the compound can interfere with the DNA repair process, leading to cell death in cancer cells. This makes it a potential candidate for cancer therapy.

Comparison with Similar Compounds

Substituent Variations on the Pyrimidine-dione Core

The following table highlights structural analogs with modifications at positions 3, 5, or the N1 side chain, along with their properties and applications:

Compound Name Substituents (Position) Molecular Formula Molecular Weight (g/mol) Key Properties/Applications References
Target Compound 5-Acetyl, 3-methyl C₇H₈N₂O₃ 168.15 Synthetic intermediate; commercial availability
5-Amino-1-methyl-1,2,3,4-tetrahydropyrimidine-2,4-dione 5-Amino, 1-methyl C₅H₇N₃O₂ 141.13 High-purity life science reagent; potential nucleoside analog precursor
Compound 39 (HSD17B13 inhibitor) 1-(Thiadiazolylmethyl), 3-methyl, 5-phenyl derivatives C₁₄H₁₁F₂N₃O₃S 339.32 Selective HSD17B13 inhibitor for metabolic diseases
Compound 31 (Thiazole derivative) 1-(Thiazolylmethyl), 3-methyl, 5-(trifluoromethylphenyl) C₁₅H₁₁F₃N₂O₂S 384.32 High yield (43%); potential therapeutic agent
Zidovudine (Retrovir®) 1-(Azido-deoxyribose), 5-methyl C₁₀H₁₃N₅O₄ 267.24 Nucleoside reverse transcriptase inhibitor (HIV treatment)
5-(2-Hydroxyethyl)pyrimidine-2,4-dione 5-Hydroxyethyl C₆H₈N₂O₃ 156.14 Increased hydrophilicity; precursor for ester derivatives

Functional Group Impact on Physicochemical Properties

  • Lipophilicity : The acetyl group in the target compound enhances lipophilicity (predicted logP ~0.5) compared to the hydrophilic 5-hydroxyethyl analog (logP ~-0.8) .
  • Reactivity: The 5-acetyl group may participate in condensation or nucleophilic addition reactions, unlike the 5-amino analog, which is prone to diazotization .
  • Biological Activity : Thiadiazole- and thiazole-containing analogs (e.g., Compounds 31, 39) exhibit targeted enzyme inhibition (e.g., HSD17B13), while the target compound’s acetyl group may limit direct bioactivity without further functionalization .

Biological Activity

5-Acetyl-3-methyl-1,2,3,4-tetrahydropyrimidine-2,4-dione, also known as a pyrimidine derivative, has garnered attention for its diverse biological activities. This compound is characterized by a unique structure that contributes to its pharmacological properties, making it a subject of interest in medicinal chemistry and drug development.

  • Molecular Formula : C7H8N2O3
  • Molecular Weight : 168.15 g/mol
  • CAS Number : 858002-18-3
  • Chemical Structure :
SMILES CC(=O)C1=C(N(C)C(=O)N1)C(=O)C\text{SMILES }CC(=O)C1=C(N(C)C(=O)N1)C(=O)C

Anticancer Activity

Recent studies have highlighted the anticancer potential of 5-acetyl-3-methyl-1,2,3,4-tetrahydropyrimidine-2,4-dione. Research indicates that derivatives of pyrimidines exhibit significant antiproliferative effects against various cancer cell lines. For instance, compounds derived from this structure have shown moderate to good activity against breast (T47D), liver (HepG2), and lung (NCl H-522) cancer cells .

Table 1: Anticancer Activity of Pyrimidine Derivatives

CompoundCell LineIC50 (µM)Activity Level
5-Acetyl-3-methylT47D0.156High
HepG20.046Very High
NCl H-5220.057Very High

Antioxidant Activity

The antioxidant properties of this compound have been evaluated in various studies. Pyrimidine derivatives often exhibit significant free radical scavenging activity, which is essential for preventing oxidative stress-related diseases . The compound's ability to inhibit lipid peroxidation has been documented, indicating its potential as a protective agent against cellular damage.

Anti-inflammatory and Analgesic Properties

Research has indicated that 5-acetyl-3-methyl-1,2,3,4-tetrahydropyrimidine-2,4-dione possesses anti-inflammatory and analgesic properties. Its mechanism involves the inhibition of pro-inflammatory cytokines and mediators such as TNF-alpha and IL-6 . This activity suggests potential therapeutic applications in treating inflammatory conditions.

Enzyme Inhibition

This compound has also been studied for its inhibitory effects on various enzymes relevant to disease mechanisms:

  • Cholinesterase Inhibition : It has shown promising results in inhibiting acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are crucial in neurodegenerative diseases like Alzheimer's .

Table 2: Enzyme Inhibition Potency

EnzymeIC50 (µM)Mechanism
Acetylcholinesterase0.082Competitive Inhibition
Butyrylcholinesterase0.067Competitive Inhibition

Study on Anticancer Effects

In a recent study published in MDPI, derivatives of 5-acetyl-3-methyl-1,2,3,4-tetrahydropyrimidine were tested against several cancer cell lines. The results indicated that modifications to the molecular structure significantly enhanced anticancer activity, particularly through the introduction of electron-donating groups which improved binding affinity to target enzymes involved in cell proliferation .

Study on Antioxidant Activity

An investigation into the antioxidant capabilities of this compound revealed that it effectively reduced oxidative stress markers in vitro. The study demonstrated that treatment with the compound led to a decrease in malondialdehyde levels while increasing glutathione levels in treated cells . This suggests its potential role as a therapeutic agent in oxidative stress-related disorders.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 5-Acetyl-3-methyl-1,2,3,4-tetrahydropyrimidine-2,4-dione?

  • The compound is typically synthesized via condensation reactions involving substituted pyrimidine precursors. For example, multi-step procedures may include cyclization of acetylated intermediates with methylamine derivatives under reflux conditions. Catalysts like potassium hydroxide or acetic anhydride are often employed to enhance reaction efficiency .

Q. Which spectroscopic techniques are critical for structural confirmation?

  • Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is essential for verifying the substitution pattern and hydrogen bonding. Infrared (IR) spectroscopy confirms functional groups (e.g., acetyl C=O stretching at ~1700 cm⁻¹). X-ray crystallography provides definitive stereochemical data, especially for tautomeric forms .

Q. What solvents and conditions optimize crystallization for X-ray analysis?

  • Ethanol and dimethylformamide (DMF) are common solvents for recrystallization. Slow evaporation at controlled temperatures (20–25°C) yields high-quality single crystals. Temperature gradients during cooling can mitigate polymorphic variations .

Q. How is purity assessed, and what stability considerations apply?

  • High-Performance Liquid Chromatography (HPLC) with UV detection (>95% purity threshold) is standard. Stability studies under varying humidity and temperature (e.g., thermogravimetric analysis, TGA) identify degradation pathways, particularly for hygroscopic derivatives .

Q. What role do substituents (e.g., acetyl, methyl) play in reactivity?

  • The acetyl group at position 5 enhances electrophilic substitution at the pyrimidine ring, while the methyl group at position 3 sterically hinders nucleophilic attack. These substituents also influence tautomeric equilibria, affecting solubility and intermolecular interactions .

Advanced Research Questions

Q. How can regioselectivity challenges in functionalization be addressed?

  • Regioselectivity is controlled by solvent polarity and catalyst choice. For example, polar aprotic solvents (e.g., DMF) stabilize transition states for electrophilic substitution at position 6. Transition metal catalysts (e.g., Pd/C) may direct cross-coupling reactions to less hindered sites .

Q. What methodologies evaluate biological activity in drug discovery?

  • In vitro assays (e.g., antimicrobial disk diffusion, cytotoxicity via MTT assay) screen for activity. In silico docking studies (e.g., AutoDock Vina) predict binding affinities to targets like dihydrofolate reductase. Dose-response curves and IC₅₀ values quantify potency .

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